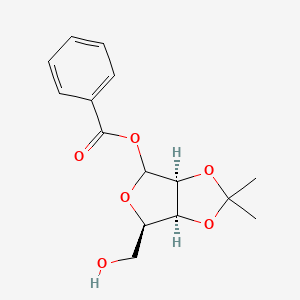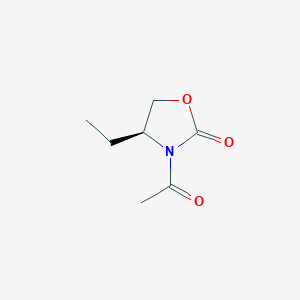
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Acetyl-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetyl-4-ethyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-4-ethyl-2-oxazolidinone with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Acetyl-4-ethyloxazolidin-2-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Acetyl-4-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
(S)-3-Acetyl-4-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-Acetyl-4-ethyloxazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by binding to these targets, altering their activity, and thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Ethyl-2-oxazolidinone: A precursor in the synthesis of (S)-3-Acetyl-4-ethyloxazolidin-2-one.
(S)-3-Acetyl-4-methyloxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
(S)-3-Acetyl-4-phenyloxazolidin-2-one: A derivative with a phenyl group, exhibiting different chemical properties.
Uniqueness
(S)-3-Acetyl-4-ethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and ethyl groups
Propriétés
Numéro CAS |
71005-79-3 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h6H,3-4H2,1-2H3/t6-/m0/s1 |
Clé InChI |
PWOGNRMFNNLQKF-LURJTMIESA-N |
SMILES isomérique |
CC[C@H]1COC(=O)N1C(=O)C |
SMILES canonique |
CCC1COC(=O)N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


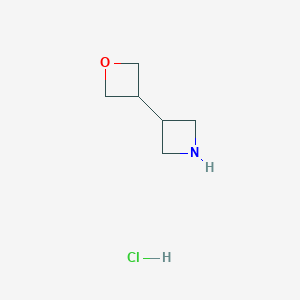
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
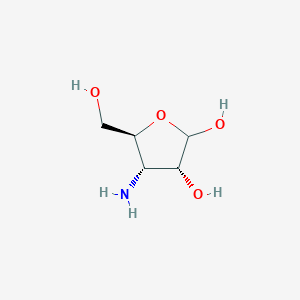
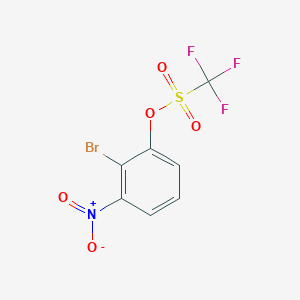
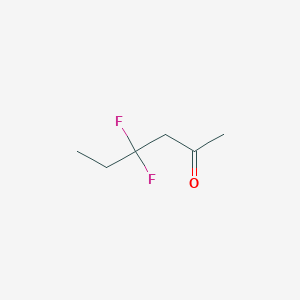

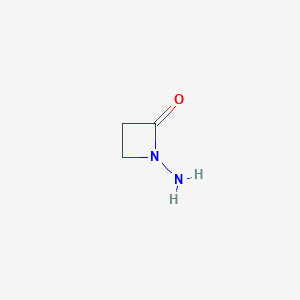


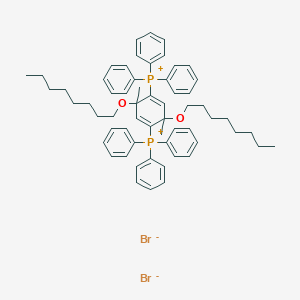
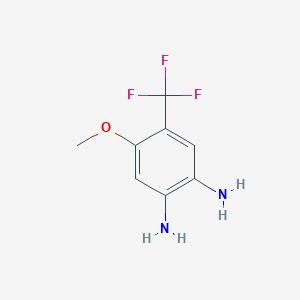
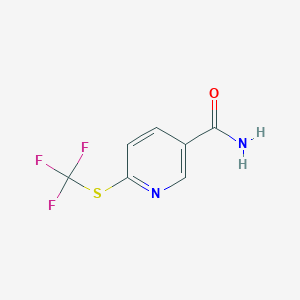
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
